6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide
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Overview
Description
6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide typically involves the reaction of 6-ethyl-2H-1-benzopyran-3-carboxylic acid with thioamide reagents under specific conditions. One common method includes the use of a condensation reaction where the carboxylic acid is first converted to an acyl chloride, followed by reaction with a thioamide in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-imino-2H-1-benzopyran-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the imino or thioamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6-Ethyl-2-im
Properties
CAS No. |
919092-06-1 |
---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-ethyl-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C12H12N2OS/c1-2-7-3-4-10-8(5-7)6-9(12(14)16)11(13)15-10/h3-6,13H,2H2,1H3,(H2,14,16) |
InChI Key |
PKTYDSUHIOHMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N)C(=C2)C(=S)N |
Origin of Product |
United States |
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